![molecular formula C9H7IN2O2 B092853 Methyl 5-iodo-1H-indazole-3-carboxylate CAS No. 1079-47-6](/img/structure/B92853.png)
Methyl 5-iodo-1H-indazole-3-carboxylate
Overview
Description
“Methyl 5-iodo-1H-indazole-3-carboxylate” is a chemical compound. It has potential applications in the preparation of indazole-pyridine based protein kinase/Akt inhibitors .
Molecular Structure Analysis
The molecular structure of “Methyl 5-iodo-1H-indazole-3-carboxylate” is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 5-iodo-1H-indazole-3-carboxylate” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
“Methyl 5-iodo-1H-indazole-3-carboxylate” is a solid at room temperature . Its molecular weight is 302.07 .Scientific Research Applications
Synthesis of Imidazoles
Methyl 5-iodo-1H-indazole-3-carboxylate could potentially be used in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
Medicinal Applications
Indazole-containing heterocyclic compounds, such as Methyl 5-iodo-1H-indazole-3-carboxylate, have a wide variety of medicinal applications. They can act as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
Synthesis of Indole Derivatives
The compound could potentially be used in the synthesis of indole derivatives . Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Antiproliferative Activity
Some indazole derivatives have shown interesting antiproliferative activity . For example, 3-amino-1H-indazole-1-carboxamides were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Synthesis of 1H- and 2H-Indazoles
Methyl 5-iodo-1H-indazole-3-carboxylate could potentially be used in the synthesis of 1H- and 2H-indazoles . These compounds have been synthesized using various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Inhibitors of Phosphoinositide 3-Kinase δ
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mechanism of Action
Mode of Action
It is known that indazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by Methyl 5-iodo-1H-indazole-3-carboxylate are currently unknown . Indazole derivatives are known to have a wide range of medicinal applications, suggesting that they may affect multiple pathways .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . It is also known to be a CYP1A2 inhibitor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 5-iodo-1H-indazole-3-carboxylate. For instance, the compound should be stored at ambient temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-iodo-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDHIBWHDCGFSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506974 | |
Record name | Methyl 5-iodo-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-iodo-1H-indazole-3-carboxylate | |
CAS RN |
1079-47-6 | |
Record name | 1H-Indazole-3-carboxylic acid, 5-iodo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1079-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-iodo-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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